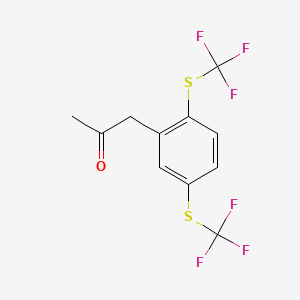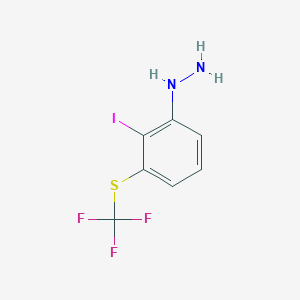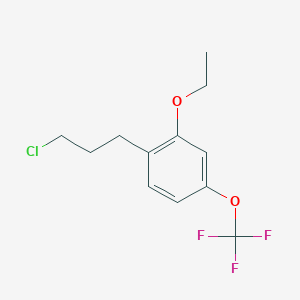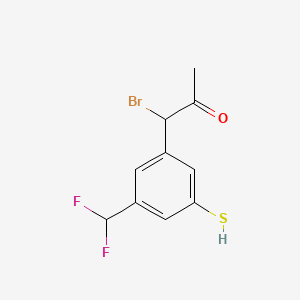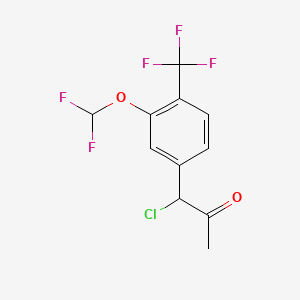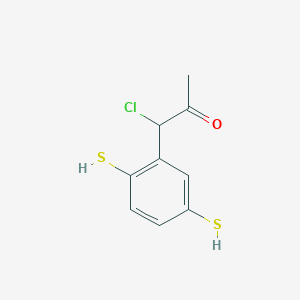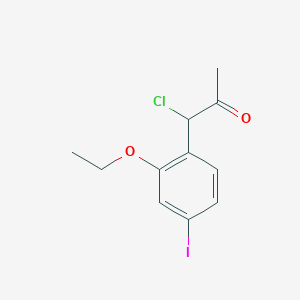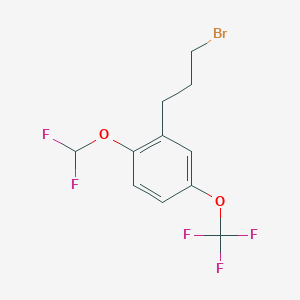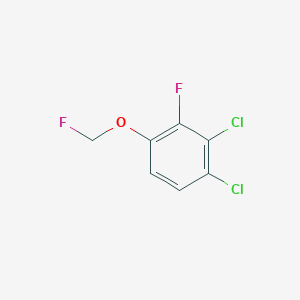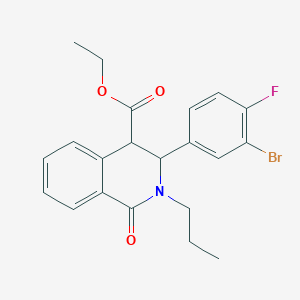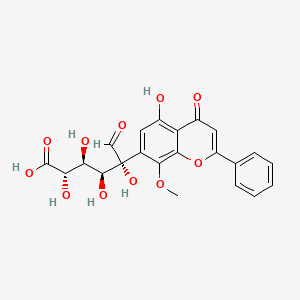
Ruthenium(2+);styrene;tricyclohexylphosphane;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium can be synthesized through the reaction of tricyclohexylphosphine with benzylidene chloride and ruthenium trichloride. The reaction typically occurs in a solvent such as dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization from dichloromethane and methanol .
Chemical Reactions Analysis
Types of Reactions
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium primarily undergoes metathesis reactions, including:
Ring-Opening Metathesis Polymerization (ROMP): Used for polymerizing strained cyclic olefins.
Ring-Closing Metathesis (RCM): Forms cyclic olefins from dienes.
Cross Metathesis (CM): Exchanges substituents between different olefins.
Common Reagents and Conditions
Typical reagents include various olefins, and the reactions are often conducted in solvents like dichloromethane or toluene. Conditions usually involve mild temperatures and an inert atmosphere to maintain the catalyst’s activity .
Major Products
The major products of these reactions are typically cyclic olefins, polymers, and other complex organic molecules, depending on the specific metathesis reaction employed .
Scientific Research Applications
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and polymers through metathesis reactions.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential in drug synthesis and the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action for Benzylidenebis(tricyclohexylphosphine)dichlororuthenium involves the formation of a ruthenium-carbene complex. This complex facilitates the breaking and reforming of carbon-carbon double bonds in olefins, leading to the desired metathesis products. The molecular targets are typically the olefinic bonds in the substrates, and the pathways involve a series of coordination and dissociation steps that enable the catalytic cycle .
Comparison with Similar Compounds
Similar Compounds
Hoveyda-Grubbs Catalyst: Another ruthenium-based metathesis catalyst with a different ligand structure.
Schrock Catalyst: A molybdenum-based metathesis catalyst known for its high activity in certain metathesis reactions.
Second Generation Grubbs Catalyst: An improved version of the first-generation catalyst with enhanced stability and activity
Uniqueness
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium is unique due to its balance of activity, stability, and ease of handling. It was the first widely used metathesis catalyst and remains a benchmark in the field of olefin metathesis .
Properties
Molecular Formula |
C44H74Cl2P2Ru |
|---|---|
Molecular Weight |
837.0 g/mol |
IUPAC Name |
ruthenium(2+);styrene;tricyclohexylphosphane;dichloride |
InChI |
InChI=1S/2C18H33P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*16-18H,1-15H2;2-7H,1H2;2*1H;/q;;;;;+2/p-2 |
InChI Key |
IEEOQDKBWLBRKR-UHFFFAOYSA-L |
Canonical SMILES |
C=CC1=CC=CC=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


